

3,6-Dichloropyridazine: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	3,6-Dichloropyridazine	
Cat. No.:	B152260	Get Quote

CAS Number: 141-30-0 IUPAC Name: **3,6-dichloropyridazine**

This technical guide provides an in-depth overview of **3,6-Dichloropyridazine**, a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, key reactions, and biological significance.

Core Chemical and Physical Properties

3,6-Dichloropyridazine is a white to light yellow or brownish crystalline powder.[2][3] Its structure consists of a pyridazine ring substituted with two chlorine atoms at the 3 and 6 positions.[2] This arrangement makes it a reactive building block, particularly for nucleophilic substitution reactions.[2] It is sparingly soluble in water but shows good solubility in organic solvents like chloroform, ethanol, and acetone.[2][3][4]

Physicochemical Data Summary



Property	Value	Source
Molecular Formula	C4H2Cl2N2	[5][6][7][8]
Molecular Weight	148.98 g/mol	[6][7][9][8]
CAS Number	141-30-0	[3][6][7][8][10]
Melting Point	65-69 °C	[3][4]
Boiling Point	277 °C at 760 mmHg	[3]
Density	~1.47 - 1.493 g/cm³	[2][3]
Appearance	White to off-white or brownish crystalline powder	[2][3]
Solubility	Insoluble in water; Soluble in chloroform	[3][4][11]

Synthesis of 3,6-Dichloropyridazine

The primary synthetic route to **3,6-Dichloropyridazine** involves the chlorination of 3,6-dihydroxypyridazine (maleic hydrazide). Common chlorinating agents include phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS).

Experimental Protocol 1: Synthesis via Phosphorus Oxychloride

This method involves the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride, often in a solvent like chloroform.[12][13]

Materials:

- 3,6-dihydroxypyridazine
- Phosphorus oxychloride (POCl₃)
- Chloroform (or another suitable solvent)



Procedure:

- To a round-bottom flask, add 3,6-dihydroxypyridazine (e.g., 11.20 g, 100 mmol), phosphorus oxychloride (e.g., 46.00 g, 300 mmol), and chloroform (e.g., 150 ml).[12]
- Stir the mixture and heat it to a specific temperature (e.g., 65°C) for a designated time (e.g., 3.5 hours).[12]
- Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[12]
- After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.[12]
- Purify the crude product using silica gel column chromatography to yield pure 3,6dichloropyridazine.[12]
- Dry the final product. A yield of approximately 86% can be expected under these conditions.
 [12]

Experimental Protocol 2: Synthesis via N-Chlorosuccinimide (NCS)

This alternative method avoids harsh reagents like phosphorus oxychloride.[14]

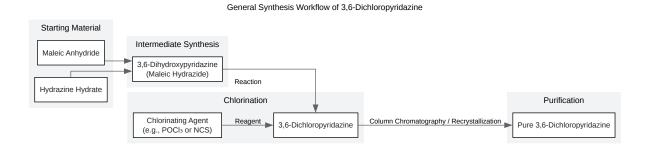
Materials:

- 3,6-dihydroxypyridazine
- N-chlorosuccinimide (NCS)
- Ethanol
- Hydrochloric acid

Procedure:



- Add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid to a reaction vessel. Heat and stir the mixture.[14]
- Continuously add NCS to the reaction vessel while controlling the temperature (e.g., 40-45°C).[14] The molar ratio of 3,6-dihydroxypyridazine to NCS is typically around 1:2.05-2.1. [14]
- Allow the chlorination reaction to proceed at a temperature not exceeding 60°C for 1 to 3 hours.[14]
- Cool the mixture to induce crystallization (e.g., 5-10°C for 1-3 hours).[14]
- Collect the resulting filter cake by suction filtration to obtain 3,6-dichloropyridazine.[14]



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Caption: General synthesis workflow for **3,6-Dichloropyridazine**.

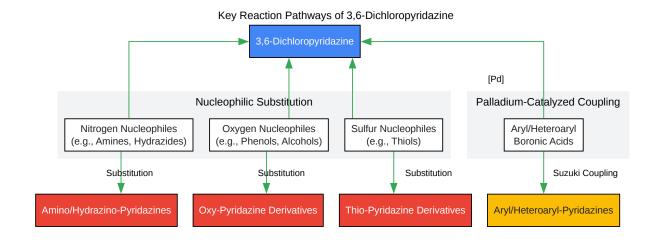
Chemical Reactivity and Applications

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making **3,6-Dichloropyridazine** a valuable precursor for a wide range of disubstituted pyridazine derivatives.[2][15] This reactivity is the cornerstone of its utility in medicinal chemistry and agrochemical development.



Key Reactions

- Nucleophilic Aromatic Substitution: The chlorine atoms can be selectively or fully replaced by various nucleophiles (containing O, S, or N), allowing for the introduction of diverse functional groups.[2][15]
- Suzuki Cross-Coupling: It can participate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyridazines.[16]
- Alkylation: The compound can undergo alkylation, for example, through silver-catalyzed oxidation of carboxylic acids to generate alkyl radicals.[17]



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Caption: Key reaction pathways involving **3,6-Dichloropyridazine**.

Applications in Drug Development and Agrochemicals

3,6-Dichloropyridazine is a crucial building block in the synthesis of numerous biologically active molecules.[1][2]



- Pharmaceuticals: It serves as a precursor for compounds with a wide range of pharmacological activities, including:
 - Anticancer: Used to synthesize diorganodiselenides with anti-proliferative effects against breast cancer cells (MCF-7) and as a core in novel PARP-1 inhibitors.[3][10][18]
 - Anti-inflammatory and Analgesic: A key reagent in creating pyrazolone-pyridazine conjugates with anti-inflammatory properties.[3][10]
 - Antimicrobial and Antifungal: The pyridazine scaffold derived from this compound shows efficacy against various bacterial and fungal strains.[5]
 - Antibacterial: It is an intermediate in the synthesis of sulfachloropyridazine, an antibacterial agent used in veterinary medicine.[11]
- Agrochemicals: It is utilized in the development of herbicides and insecticides.[1][2]

Biological Significance and Mechanisms of Action

Derivatives of **3,6-Dichloropyridazine** exhibit diverse mechanisms of action depending on the final molecular structure.

- Enzyme Inhibition: Certain derivatives can inhibit specific kinases crucial for tumor growth and survival.[5] A recent study highlighted the design of chloropyridazine hybrids as potent PARP-1 inhibitors, which induce apoptosis in cancer cells.[18]
- Receptor Binding: Some compounds have been shown to inhibit cancer cells by binding to α7 nicotinic acetylcholine receptors.[6]
- Cell Wall Disruption: Its antimicrobial activity can be attributed to the ability of its derivatives to disrupt the bacterial cell wall.[5]
- Anti-inflammatory Action: It can be used to synthesize molecules that treat inflammatory diseases by inhibiting cyclic nucleotide phosphodiesterase.

This guide consolidates key technical data to support the use of **3,6-Dichloropyridazine** in research and development. Its versatile reactivity and established role as a pharmacophore make it a compound of continuing interest in synthetic and medicinal chemistry.



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